molecular formula C22H24N4O4 B3020466 1-(3,4-dimethoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea CAS No. 1058199-37-3

1-(3,4-dimethoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea

Cat. No. B3020466
CAS RN: 1058199-37-3
M. Wt: 408.458
InChI Key: IMHZQVMXISWYTK-UHFFFAOYSA-N
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Description

The compound "1-(3,4-dimethoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea" is a derivative of urea with potential biological activity. Urea derivatives are known to play a significant role in medicinal chemistry due to their diverse biological activities. The papers provided discuss various urea derivatives and their synthesis, molecular structure, and potential as inhibitors or anticancer agents.

Synthesis Analysis

The synthesis of urea derivatives involves several steps, including condensation reactions and the use of protecting groups for selective reactions. For example, the synthesis of 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas as inhibitors of the FGF receptor-1 tyrosine kinase involves condensation of 4,6-diaminonicotinaldehyde with substituted phenylacetonitriles, followed by reaction with alkyl or aryl isocyanates to yield the 2-ureas . Similarly, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives involves computer-aided design and a series of chemical reactions to obtain compounds with significant antiproliferative effects on cancer cell lines .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. For instance, the 2,5-dimethoxyphenyl moiety in 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea is almost planar, and the dihedral angle between the benzene ring and the plane of the urea moiety affects the molecule's stability and interactions . The molecular structure is often stabilized by intramolecular hydrogen bonds, which also play a role in the formation of a three-dimensional network in the crystal structure through intermolecular hydrogen bonds .

Chemical Reactions Analysis

Urea derivatives undergo various chemical reactions that are essential for their biological functions. For example, the diaryl ureas can be evaluated for their antiproliferative activity against different cancer cell lines, indicating their potential as anticancer agents . The reactivity of the urea moiety and its ability to form hydrogen bonds contribute to the compound's interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, are important for their biological activity and potential therapeutic applications. For instance, a water-soluble (7-morpholinylpropylamino) analogue of a urea derivative retains high potency and selectivity as an FGFR inhibitor, which is crucial for its role as an antiangiogenesis agent . The solubility and stability of these compounds can influence their efficacy and pharmacokinetic profile.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-29-19-11-9-17(15-20(19)30-2)24-22(28)23-13-6-14-26-21(27)12-10-18(25-26)16-7-4-3-5-8-16/h3-5,7-12,15H,6,13-14H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHZQVMXISWYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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